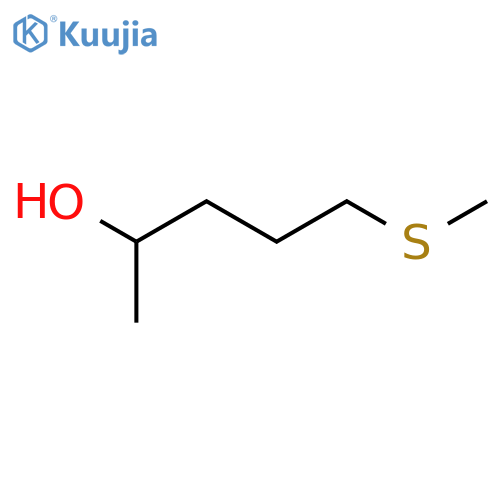Cas no 344322-85-6 (5-(Methylsulfanyl)pentan-2-ol)

5-(Methylsulfanyl)pentan-2-ol structure
商品名:5-(Methylsulfanyl)pentan-2-ol
5-(Methylsulfanyl)pentan-2-ol 化学的及び物理的性質
名前と識別子
-
- 5-(methylsulfanyl)pentan-2-ol
- EN300-1858011
- 344322-85-6
- 5-(Methylsulfanyl)pentan-2-ol
-
- インチ: 1S/C6H14OS/c1-6(7)4-3-5-8-2/h6-7H,3-5H2,1-2H3
- InChIKey: PBVSJMOCBCIPCN-UHFFFAOYSA-N
- ほほえんだ: S(C)CCCC(C)O
計算された属性
- せいみつぶんしりょう: 134.07653624g/mol
- どういたいしつりょう: 134.07653624g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 4
- 複雑さ: 47.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 45.5Ų
5-(Methylsulfanyl)pentan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1858011-0.05g |
5-(methylsulfanyl)pentan-2-ol |
344322-85-6 | 0.05g |
$528.0 | 2023-09-18 | ||
| Enamine | EN300-1858011-0.25g |
5-(methylsulfanyl)pentan-2-ol |
344322-85-6 | 0.25g |
$579.0 | 2023-09-18 | ||
| Enamine | EN300-1858011-1.0g |
5-(methylsulfanyl)pentan-2-ol |
344322-85-6 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1858011-2.5g |
5-(methylsulfanyl)pentan-2-ol |
344322-85-6 | 2.5g |
$1230.0 | 2023-09-18 | ||
| Enamine | EN300-1858011-0.5g |
5-(methylsulfanyl)pentan-2-ol |
344322-85-6 | 0.5g |
$603.0 | 2023-09-18 | ||
| Enamine | EN300-1858011-1g |
5-(methylsulfanyl)pentan-2-ol |
344322-85-6 | 1g |
$628.0 | 2023-09-18 | ||
| Enamine | EN300-1858011-10g |
5-(methylsulfanyl)pentan-2-ol |
344322-85-6 | 10g |
$2701.0 | 2023-09-18 | ||
| Enamine | EN300-1858011-0.1g |
5-(methylsulfanyl)pentan-2-ol |
344322-85-6 | 0.1g |
$553.0 | 2023-09-18 | ||
| Enamine | EN300-1858011-5g |
5-(methylsulfanyl)pentan-2-ol |
344322-85-6 | 5g |
$1821.0 | 2023-09-18 |
5-(Methylsulfanyl)pentan-2-ol 関連文献
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
344322-85-6 (5-(Methylsulfanyl)pentan-2-ol) 関連製品
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
